
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tetrafluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative with a tetrafluorocyclopropyl precursor. One common method includes the use of difluorocarbene intermediates generated from reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of high-pressure reactors and automated systems can help in maintaining the precise reaction conditions required for the formation of the tetrafluorocyclopropyl group.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance
Wirkmechanismus
The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene involves its interaction with molecular targets through various pathways. The tetrafluorocyclopropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in materials science and industry.
2,2,3,3-Tetrafluoro-1-propanol: Used in the production of pharmaceuticals and as a solvent in the electronics industry.
Uniqueness
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is unique due to its combination of a naphthalene ring and a tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
922141-54-6 |
|---|---|
Molekularformel |
C13H8F4 |
Molekulargewicht |
240.20 g/mol |
IUPAC-Name |
1-(2,2,3,3-tetrafluorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H8F4/c14-12(15)11(13(12,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI-Schlüssel |
JRPBHLACCRZYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(C3(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
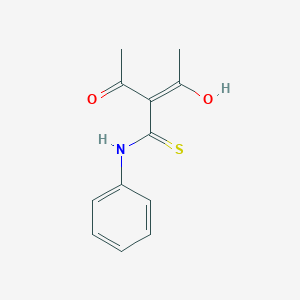
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

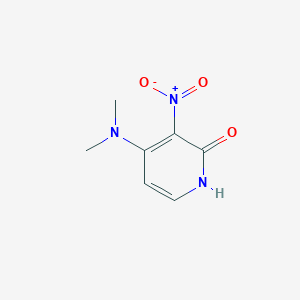

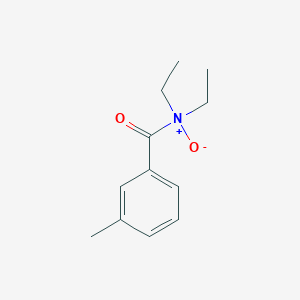
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
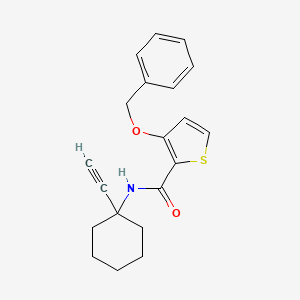
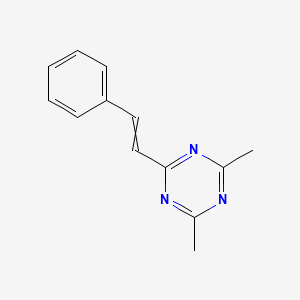
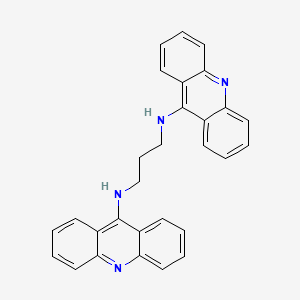

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
